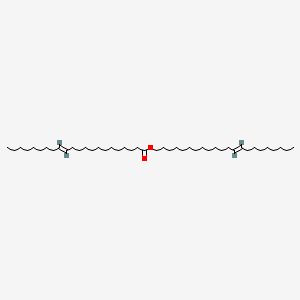
Acetylphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products
The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.
Aplicaciones Científicas De Investigación
Acetylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of plasticizers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.
Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.
Uniqueness
Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Propiedades
Número CAS |
93940-26-2 |
|---|---|
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3-acetylphthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
QFNYIIZQJHOGII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




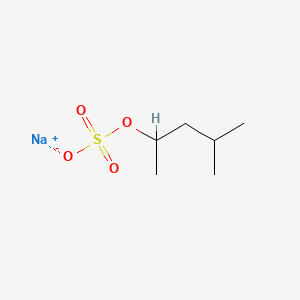



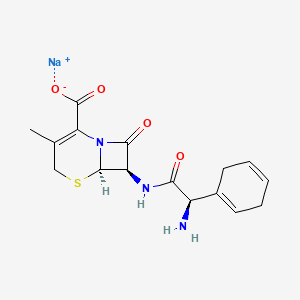

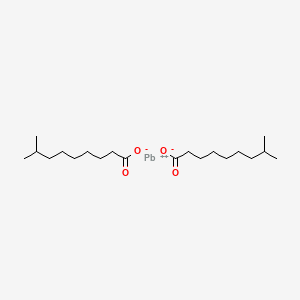


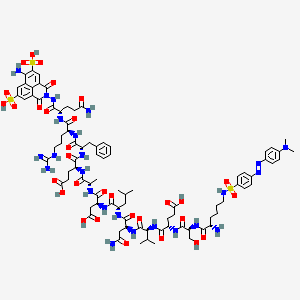
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
